Sulfacetamide-d4

LC-MS/MS quantification stable isotope dilution selected reaction monitoring

Sulfacetamide-d4 is the tetra-deuterated stable isotope-labeled analog of the sulfonamide antibiotic sulfacetamide (CAS 144-80-9 unlabeled), featuring four hydrogen-to-deuterium substitutions at the 2,3,5,6-positions of the phenyl ring, yielding a molecular formula of C₈H₆D₄N₂O₃S and a molecular weight of 218.27 g/mol. The parent compound, sulfacetamide (MW 214.24 g/mol, C₈H₁₀N₂O₃S), is a bacteriostatic inhibitor of bacterial dihydropteroate synthase (DHPS) used topically in ophthalmology and dermatology.

Molecular Formula C₈H₆D₄N₂O₃S
Molecular Weight 218.27
Cat. No. B1155613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfacetamide-d4
SynonymsN-[(4-aminophenyl)sulfonyl]acetamide-d4;  4-(Acetylaminosulfonyl)aniline-d4;  A 500-d4;  Acetocid-d4;  Acetosulfamin-d4;  Acetosulfamine-d4;  Albamine-d4;  Albucid-d4;  Alesten-d4;  Formosulfacetamide-d4;  N-(4-Aminobenzenesulfonyl)acetamide-d4;  N-(p-Aminophe
Molecular FormulaC₈H₆D₄N₂O₃S
Molecular Weight218.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfacetamide-d4: Deuterated Sulfonamide Internal Standard for LC-MS/MS Quantification and Pharmacokinetic Tracing


Sulfacetamide-d4 is the tetra-deuterated stable isotope-labeled analog of the sulfonamide antibiotic sulfacetamide (CAS 144-80-9 unlabeled), featuring four hydrogen-to-deuterium substitutions at the 2,3,5,6-positions of the phenyl ring, yielding a molecular formula of C₈H₆D₄N₂O₃S and a molecular weight of 218.27 g/mol [1]. The parent compound, sulfacetamide (MW 214.24 g/mol, C₈H₁₀N₂O₃S), is a bacteriostatic inhibitor of bacterial dihydropteroate synthase (DHPS) used topically in ophthalmology and dermatology [1]. The incorporation of four deuterium atoms confers a +4.03 Da mass shift relative to the unlabeled analyte, enabling unambiguous mass spectrometric discrimination when deployed as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalysis and drug metabolism studies [2].

Why Unlabeled Sulfacetamide Structural Analogs Cannot Replace Sulfacetamide-d4 in Quantitative Mass Spectrometry Workflows


In quantitative LC-MS/MS bioanalysis, the accuracy of analyte quantification is critically dependent on the ability of the internal standard to precisely track the analyte through sample extraction, chromatographic separation, and electrospray ionization [1]. Unlabeled sulfacetamide cannot serve as its own internal standard because it is chemically indistinguishable from the target analyte. Structural analogs—such as sulfadiazine, sulfathiazole, or sulfapyridine—differ in chromatographic retention time, extraction recovery efficiency, and ionization response relative to sulfacetamide, fundamentally undermining their capacity to compensate for matrix effects and recovery losses [1][2]. Deuterium-labeled sulfonamide internal standards have been demonstrated to enable isotope dilution mass spectrometry (IDMS) that reduces matrix effects to negligible levels, yielding spiked recovery ranges of 96.8%–103.8% with expanded relative uncertainties of only 2.02%–5.75%, performance unattainable with external standard calibration or structural analog internal standardization [2]. These quantitative disparities directly inform downstream decisions in method validation, pharmacokinetic parameter estimation, and regulatory submission data integrity.

Sulfacetamide-d4 Quantitative Differentiation Evidence: Head-to-Head Analytical Performance Data Against Closest Comparators


Mass Spectrometric Discrimination: +4.03 Da Precursor Ion Shift Enables Unambiguous SRM/MRM Detection Against Unlabeled Sulfacetamide

Sulfacetamide-d4 (C₈H₆D₄N₂O₃S, MW 218.27 g/mol) exhibits a +4.03 Da mass shift in the protonated precursor ion ([M+H]⁺ m/z ≈ 219.27) relative to unlabeled sulfacetamide (C₈H₁₀N₂O₃S, MW 214.24 g/mol, [M+H]⁺ m/z 215) [1]. This 4-Da separation provides baseline-resolved mass discrimination in quadrupole-based tandem mass spectrometers, eliminating cross-talk between the analyte and internal standard channels—a known pitfall in sulfonamide multi-residue LC-MS/MS methods where structurally similar sulfonamides share identical product ions at close retention times [2]. By contrast, the ¹³C₆-labeled alternative (Sulfacetamide-13C6, MW 220.20 g/mol) provides a +5.96 Da shift . The tetra-deuterated labeling on the aromatic ring positions the isotopic label at metabolically stable sites, reducing the risk of deuterium-hydrogen back-exchange during sample preparation compared to labels placed on exchangeable heteroatom positions [2].

LC-MS/MS quantification stable isotope dilution selected reaction monitoring internal standard selection

Matrix Effect Compensation: Isotope Dilution Mass Spectrometry Achieves 96.8%–103.8% Recovery Versus Uncorrected External Standard Methods in Sulfonamide Analysis

In a direct three-way method comparison for sulfonamide determination in milk using UHPLC-MS/MS, isotope dilution mass spectrometry (IDMS) employing deuterated internal standards was benchmarked against external standard (ES) calibration and matrix-matched (MM) calibration [1]. IDMS demonstrated unequivocally superior accuracy: matrix spiked recoveries at three concentration levels (1 μg/kg, 10 μg/kg, and 20 μg/kg) ranged from 96.8% to 103.8%, with expanded relative uncertainties confined to 2.02%–5.75% [1]. Critically, ion suppression effects—which intensified with increasing methanol composition in the mobile phase—were observed across all sulfonamide analytes under ES and MM conditions; after correction by IDMS, these matrix effects became negligible [1]. In contrast, a validated HPLC-UV method for sulfacetamide sodium in ophthalmic formulations (without deuterated IS) achieved recoveries of 97%–103% with RSD <2.0%, but this method cannot correct for matrix-dependent ionization variability inherent to LC-MS/MS detection [2]. The deuterated IS approach uniquely compensates for extraction losses, ion suppression/enhancement, and instrument drift simultaneously—capabilities that structural analog internal standards cannot fully replicate due to differential extraction and ionization behavior [3].

matrix effect correction ion suppression isotope dilution mass spectrometry method validation recovery

Deuterium Kinetic Isotope Effect: C–D Bond Strength 6–10× Greater Than C–H Enables Differential Metabolic Fate Tracking in Pharmacokinetic Studies

The deuterium kinetic isotope effect (DKIE) provides a quantifiable physicochemical basis for selecting Sulfacetamide-d4 over unlabeled sulfacetamide in drug metabolism and pharmacokinetic (DMPK) investigations. The carbon-deuterium (C–D) bond is calculated to be between six and ten times stronger than the corresponding carbon-hydrogen (C–H) bond, as established by a rapid in vitro MS/MS method for assessing deuterated analog metabolic stability [1]. This bond strength differential translates into retarded Phase I metabolic clearance at deuterated positions—specifically, when the C–H bond cleavage on the aromatic ring constitutes a rate-determining step in CYP450-mediated oxidation, deuteration at the phenyl ring positions (as in Sulfacetamide-d4) can measurably alter metabolic half-life and metabolite profiles [2]. Clinically, deuterated pharmaceuticals have demonstrated altered clearance pathways: deutetrabenazine (Austedo), the first FDA-approved deuterated drug, exhibits reduced dosing frequency and altered metabolite ratios compared to its non-deuterated counterpart, validating the translational relevance of this isotope effect [2]. In co-administration studies where both Sulfacetamide-d4 and unlabeled sulfacetamide are dosed, the mass difference enables independent quantitation of each species while the DKIE at the deuterated phenyl ring positions provides mechanistic insight into whether aromatic oxidation constitutes a significant metabolic route for sulfacetamide .

deuterium kinetic isotope effect drug metabolism pharmacokinetic tracing metabolic stability

Isotopic Purity Benchmarking: Sulfacetamide-d4 Offers Variable Enrichment Flexibility (5%–99%) Versus Fixed High-Purity ¹³C₆-Labeled Alternative (>99.0 atom% ¹³C)

Sulfacetamide-d4 is commercially available with chemical purity exceeding 99% (HPLC) and isotopic enrichment spanning 5% to 99%, depending on the supplier and lot specification [1]. This variable enrichment range allows researchers to select the isotopic purity grade appropriate for their analytical sensitivity requirements and budget constraints. By contrast, the ¹³C₆-labeled alternative (Sulfacetamide-13C6) is supplied at a fixed isotopic purity of >99.0 atom% ¹³C with HPLC purity >99.0% . While the ¹³C₆ label offers the advantage of co-elution without any deuterium-associated retention time shift, the deuterated analog typically commands a lower synthesis cost due to the relative accessibility of catalytic H/D exchange chemistry compared to ¹³C₆ total synthesis [2]. The phenyl ring deuteration pattern in Sulfacetamide-d4 (2,3,5,6-tetradeuterio) avoids labile exchangeable positions (e.g., sulfonamide N–H or amide N–H), minimizing the risk of deuterium-hydrogen back-exchange during sample preparation—a documented failure mode for deuterated standards labeled at acidic or protic positions [2]. For procurement decisions, the d4-labeled compound at 98%+ chemical purity and 98%+ isotopic enrichment (ALTAScientific specification) provides a fit-for-purpose internal standard for most regulated bioanalytical workflows [1].

isotopic enrichment specification stable isotope-labeled standard procurement chemical purity comparison cost-efficiency trade-off

Regulatory Traceability and Pharmacopeial Compliance: Sulfacetamide-d4 as a Fully Characterized Reference Standard for ANDA and DMF Submission Workflows

Sulfacetamide-d4 is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical development . The standard offers traceability against United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for sulfacetamide and sulfacetamide sodium, which specify assay acceptance criteria of 99.0%–100.5% for the sodium salt on an anhydrous basis [1]. In contrast, unlabeled sulfacetamide impurity reference standards (e.g., EP Impurity A, CAS 63-74-1; EP Impurity C) address orthogonal quality attributes—specifically, the identification and quantification of process-related impurities and degradation products—rather than serving as isotope dilution internal standards [2]. The USP monograph for Sulfacetamide Sodium Ophthalmic Solution further specifies a content range of 90.0%–110.0% of the labeled amount [1]. Sulfacetamide-d4 directly supports the validated LC-MS/MS methods required to meet these pharmacopeial accuracy and precision requirements by providing a matrix-independent internal calibration standard that corrects for sample preparation variability and instrumental drift across batch analyses [2].

reference standard traceability pharmacopeial compliance ANDA submission GMP quality control

Sulfacetamide-d4 Application Scenarios: Evidence-Anchored Use Cases for Scientific and Industrial Procurement


Regulated Bioanalytical Method Validation for Sulfacetamide Pharmacokinetic Studies in Plasma and Ocular Tissues

Sulfacetamide-d4 is deployed as the stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods validated under ICH M10 and FDA bioanalytical method validation guidance for the quantification of sulfacetamide in plasma, aqueous humor, and ocular tissue homogenates. The +4.03 Da mass shift (Section 3, Evidence Item 1) enables MRM-based detection without cross-talk, while the deuterated IS compensates for matrix-dependent ion suppression that is particularly pronounced in lipid-rich ocular tissue extracts. The IDMS approach using Sulfacetamide-d4 delivers spiked recovery within 96.8%–103.8% (Section 3, Evidence Item 2), satisfying the ±15% accuracy and ±15% precision acceptance criteria mandated for regulated bioanalysis. [1][2]

Metabolic Pathway Elucidation via Dual-Dosing Deuterium Isotope Tracing in Preclinical Species

In drug metabolism and pharmacokinetic (DMPK) discovery programs, Sulfacetamide-d4 is co-administered with unlabeled sulfacetamide in rodent or non-rodent models to differentiate parent drug from metabolites by mass. The deuterium kinetic isotope effect (C–D bond 6–10× stronger than C–H; Section 3, Evidence Item 3) retards Phase I oxidation at the deuterated phenyl ring positions, enabling researchers to identify whether aromatic hydroxylation constitutes a major clearance pathway. This dual-dosing approach provides internally controlled metabolic fate data without requiring separate radioisotope labeling studies, reducing animal usage and accelerating structure-metabolism relationship (SMR) analysis. [3]

Multi-Residue Sulfonamide Surveillance in Food and Environmental Matrices with Isotope Dilution Quantification

Regulatory food safety laboratories and environmental monitoring programs employ Sulfacetamide-d4 as part of a panel of deuterated sulfonamide internal standards for the simultaneous determination of sulfonamide antibiotic residues in milk, honey, eggs, fish tissue, and surface water. The IDMS method, validated to achieve recovery ranges of 96.8%–103.8% with expanded uncertainty below 6% (Section 3, Evidence Item 2), meets European Commission Decision 2002/657/EC performance criteria for confirmatory residue analysis. The phenyl ring deuteration ensures label stability during acidic extraction (perchloric acid, pH 2) and solid-phase extraction cleanup, avoiding the back-exchange liabilities of heteroatom-deuterated standards (Section 3, Evidence Item 4). [1][2]

Pharmaceutical Quality Control and Stability-Indicating Method Development for Sulfacetamide Formulations

In GMP-compliant quality control laboratories, Sulfacetamide-d4 serves as an internal standard for stability-indicating HPLC-MS/MS methods designed to quantify sulfacetamide active pharmaceutical ingredient (API) and detect degradation products in ophthalmic solutions and topical formulations. The USP Sulfacetamide Sodium monograph requires assay within 99.0%–100.5% (anhydrous basis), while the ophthalmic solution monograph allows 90.0%–110.0% of labeled content (Section 3, Evidence Item 5). Sulfacetamide-d4-based IDMS methods provide the accuracy and precision necessary to meet these narrow acceptance ranges while simultaneously profiling degradation impurities identified in EP monographs. The traceability of Sulfacetamide-d4 to USP/EP reference standards supports regulatory audit readiness for ANDA and DMF submissions. [4]

Quote Request

Request a Quote for Sulfacetamide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.